Cas no 911485-93-3 (1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro-)

1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro-, is a specialized organic compound featuring a benzodioxin core structure with a chloro substituent and an aldehyde functional group. This compound is of interest in synthetic chemistry due to its potential as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of the aldehyde group allows for further functionalization through condensation or reduction reactions, while the chloro substituent offers opportunities for selective derivatization. Its dihydrobenzodioxin scaffold contributes to stability, making it suitable for multi-step synthetic applications. The compound is typically handled under controlled conditions due to its reactivity.
1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro- structure
911485-93-3 structure
商品名:1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro-
CAS番号:911485-93-3
MF:C9H7O3Cl
メガワット:198.60308
MDL:MFCD18806111
CID:996038
PubChem ID:59560602

1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro- 化学的及び物理的性質

名前と識別子

    • 1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro-
    • 7-CHLORO-2,3-DIHYDRO-BENZO[B][1,4]DIOXIN-6-CARBALDEHYDE
    • SCHEMBL3067646
    • 911485-93-3
    • AKOS009334438
    • 6-chloro-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde
    • CS-0367478
    • 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde
    • MDL: MFCD18806111
    • インチ: InChI=1S/C9H7ClO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-5H,1-2H2
    • InChIKey: NQKQJGFDIIQXRN-UHFFFAOYSA-N
    • ほほえんだ: C1COC2=C(O1)C=C(C(=C2)Cl)C=O

計算された属性

  • せいみつぶんしりょう: 198.0083718g/mol
  • どういたいしつりょう: 198.0083718g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 35.5Ų

1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D573945-5g
7-CHLORO-2,3-DIHYDRO-BENZO[B][1,4]DIOXIN-6-CARBALDEHYDE
911485-93-3 95%
5g
$1180 2022-11-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438148-500mg
7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde
911485-93-3 98%
500mg
¥6713.00 2024-04-25
eNovation Chemicals LLC
D573945-1.5g
7-CHLORO-2,3-DIHYDRO-BENZO[B][1,4]DIOXIN-6-CARBALDEHYDE
911485-93-3 95%
1.5g
$1495 2025-02-26
eNovation Chemicals LLC
D573945-1.5g
7-CHLORO-2,3-DIHYDRO-BENZO[B][1,4]DIOXIN-6-CARBALDEHYDE
911485-93-3 95%
1.5g
$1495 2025-02-28
eNovation Chemicals LLC
D573945-1.5g
7-CHLORO-2,3-DIHYDRO-BENZO[B][1,4]DIOXIN-6-CARBALDEHYDE
911485-93-3 95%
1.5g
$1495 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438148-1g
7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde
911485-93-3 98%
1g
¥10073.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438148-100mg
7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde
911485-93-3 98%
100mg
¥1680.00 2024-04-25
Chemenu
CM606458-1g
7-CHLORO-2,3-DIHYDRO-BENZO[B][1,4]DIOXIN-6-CARBALDEHYDE
911485-93-3 95%
1g
$1210 2024-07-20
eNovation Chemicals LLC
D573945-1g
7-CHLORO-2,3-DIHYDRO-BENZO[B][1,4]DIOXIN-6-CARBALDEHYDE
911485-93-3 95%
1g
$680 2022-11-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438148-250mg
7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde
911485-93-3 98%
250mg
¥3360.00 2024-04-25

1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro- 関連文献

1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro-に関する追加情報

1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro

The compound with CAS No. 911485-93-3, commonly referred to as 1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro, is a highly specialized organic compound with unique chemical properties. This compound belongs to the class of benzodioxins, which are known for their aromatic stability and diverse applications in various fields of chemistry. The benzodioxin core of this molecule provides a rigid framework that enhances its stability and reactivity in different chemical environments.

Recent studies have highlighted the potential of 1,4-Benzodioxin-6-carboxaldehyde derivatives in drug discovery and material science. Researchers have explored its ability to act as a precursor for synthesizing bioactive molecules with potential applications in treating neurodegenerative diseases. The presence of the chloro group at the 7-position introduces electronic effects that can modulate the compound's reactivity and selectivity in various reactions.

The synthesis of 1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro involves a multi-step process that typically begins with the preparation of the benzodioxin ring system. This is followed by functionalization at the 6-position to introduce the aldehyde group. The introduction of the chloro substituent is achieved through electrophilic substitution reactions, leveraging the directing effects of existing groups on the aromatic ring.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 280-320 nm, which is characteristic of conjugated aromatic systems. These properties make it suitable for applications in optoelectronic materials and sensors.

Recent advancements in computational chemistry have enabled researchers to model the electronic structure of 1,4-Benzodioxin-6-carboxaldehyde derivatives with unprecedented accuracy. These studies have revealed that the compound's reactivity is significantly influenced by the electron-withdrawing effects of the aldehyde group and the electron-donating effects of the benzodioxin ring. Such insights are valuable for designing more efficient synthetic pathways and optimizing its use in industrial applications.

The environmental impact of 1,4-Benzodioxin-6-carboxaldehyde has also been a topic of interest among scientists. Studies have shown that this compound undergoes rapid degradation under UV light, reducing its persistence in aquatic environments. This makes it a more environmentally friendly alternative to other similar compounds used in industrial processes.

In conclusion, 1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers in drug discovery, material science, and environmental chemistry. As ongoing research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing modern chemistry.

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